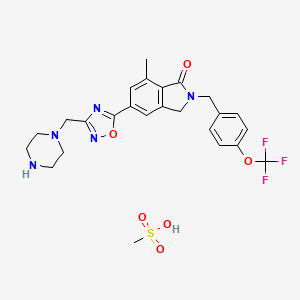

AZD-8529 mesylate

Description

Properties

IUPAC Name |

methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3N5O3.CH4O3S/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27;1-5(2,3)4/h2-5,10-11,28H,6-9,12-14H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHCPVNKPOTCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F3N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314217-69-0 | |

| Record name | AZD-8529 mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314217690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-8529 MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29K1DH0MV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD-8529 Mesylate: An In-depth Technical Guide on its Mechanism of Action as a Positive Allosteric Modulator of mGluR2

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-8529 mesylate is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document provides a comprehensive overview of its mechanism of action, drawing from preclinical and clinical data. It details the signaling pathways modulated by AZD-8529, presents quantitative data on its pharmacological profile, and outlines the experimental methodologies used to elucidate its activity. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Positive Allosteric Modulation of mGluR2

AZD-8529 functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), a Gi/o-coupled G-protein coupled receptor (GPCR). Unlike orthosteric agonists that directly bind to the glutamate binding site, AZD-8529 binds to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous agonist, glutamate.[1][2][3] This modulatory activity enhances the natural, physiological signaling of mGluR2, rather than causing constitutive activation. The potentiation of glutamate's effect at mGluR2 by AZD-8529 leads to a downstream signaling cascade that ultimately modulates neuronal excitability.

Signaling Pathway

The primary signaling pathway initiated by the activation of mGluR2, and enhanced by AZD-8529, involves the inhibition of adenylyl cyclase activity. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Presynaptically, this reduction in cAMP can lead to the inhibition of neurotransmitter release, particularly glutamate. Postsynaptically, mGluR2 activation can modulate ion channel activity, leading to neuronal hyperpolarization.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for AZD-8529 mesylate.

Table 1: In Vitro Potency and Selectivity of AZD-8529

| Parameter | Value | Species/System | Reference |

| mGluR2 Binding Affinity (Ki) | 16 nM | Recombinantly expressed human mGluR2 | [1] |

| mGluR2 Potentiation (EC50) | 195 nM | Human mGluR2 expressed in HEK cells | [1] |

| 285 ± 20 nM | Human mGluR2 expressed in CHO cells ([35S]GTPγS binding) | [4] | |

| Maximal Glutamate EC50 Shift | 7.4-fold | Human mGluR2 expressed in HEK cells | [1] |

| Maximal Potentiation of Emax | 1.3-fold (110%) | Human mGluR2 expressed in HEK cells | [1] |

| Selectivity | |||

| mGluR5 PAM (EC50) | 3.9 µM | Recombinantly expressed human mGluR5 in HEK cells | [1] |

| mGluR8 Antagonism (IC50) | 23 µM | Recombinantly expressed human mGluR8 in HEK cells | [1] |

| Other mGluRs (1, 3, 4, 6, 7) | No significant activity at 20-25 µM | Recombinantly expressed human mGluRs | [4] |

| Broad Receptor Panel (161 targets) | Modest activity at 9 targets at 10 µM | Various receptors, enzymes, and ion channels | [1] |

| Norepinephrine Transporter (NET) (IC50) | 4.73 µM | - | [4] |

| Adenosine A3 Receptors | 51% inhibition at 10 µM | - | [4] |

Table 2: Preclinical In Vivo Efficacy of AZD-8529

| Animal Model | Effect | Doses | Reference |

| Murine model of schizophrenia (PCP-induced hyper-locomotion) | Reversed hyper-locomotion | 57.8 to 115.7 mg/kg, s.c. | [1] |

| Rat model of nicotine (B1678760) addiction | Decreased nicotine-induced accumbens dopamine (B1211576) release | 10 and 30 mg/kg, i.p. | |

| Squirrel monkey model of nicotine addiction | Decreased nicotine self-administration | 0.3-3 mg/kg, i.m. | [4] |

| Reduced nicotine priming- and cue-induced reinstatement of nicotine seeking | 0.3-3 mg/kg, i.m. | [4] | |

| Rat model of L-DOPA-induced dyskinesia in Parkinson's disease | Significantly reduced the severity of AIMs duration | 0.1, 0.3, and 1 mg/kg | [5] |

| Rat model of methamphetamine craving | Decreased cue-induced methamphetamine seeking after 21 days of abstinence | 20 and 40 mg/kg, s.c. | [6] |

| Rat model of alcohol seeking | Blocked cue-induced alcohol seeking | 20 and 40 mg/kg | [3] |

Detailed Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGluR2 upon agonist and PAM binding.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of AZD-8529 in potentiating glutamate-induced G-protein activation.

-

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (to keep G-proteins in an inactive state).

-

L-glutamate (agonist).

-

AZD-8529.

-

-

Procedure:

-

Cell membranes are incubated in the assay buffer with GDP, varying concentrations of L-glutamate, and varying concentrations of AZD-8529.

-

[35S]GTPγS is added to initiate the binding reaction.

-

The incubation is carried out at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

The radioactivity retained on the filters, representing the amount of [35S]GTPγS bound to the Gα subunit, is quantified by liquid scintillation counting.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and Emax values for glutamate in the presence and absence of AZD-8529.

References

- 1. AZD8529 [openinnovation.astrazeneca.com]

- 2. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Effect of the Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor 2 AZD8529 on Incubation of Methamphetamine Craving After Prolonged Voluntary Abstinence in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-8529 Mesylate: A Comprehensive Technical Review of its mGluR2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8529 mesylate is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, AZD-8529 does not activate the receptor directly but rather enhances the affinity and/or efficacy of the endogenous ligand, glutamate.[2][3] This mechanism offers a more nuanced modulation of glutamatergic neurotransmission compared to orthosteric agonists, potentially leading to a better therapeutic window and reduced side effects.[2][4] The selectivity of AZD-8529 for mGluR2 over other mGluR subtypes and its broader off-target profile are critical determinants of its therapeutic potential and safety. This in-depth technical guide provides a comprehensive overview of the mGluR2 selectivity profile of AZD-8529 mesylate, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Quantitative Selectivity Profile

The selectivity of AZD-8529 has been characterized through a series of in vitro binding and functional assays. The data below summarizes its potency and selectivity for the human mGluR2 receptor, as well as its activity at other mGluR subtypes and a broad panel of other receptors and enzymes.

Table 1: In Vitro Potency of AZD-8529 at the Human mGluR2 Receptor

| Parameter | Value | Assay Type | Cell Line |

| Binding Affinity (Ki) | 16 nM | Radioligand Binding | - |

| Functional Potency (EC₅₀) | 195 ± 62 nM | [³⁵S]GTPγS Binding | CHO cells |

| Functional Potency (EC₅₀) | 285 ± 20 nM | Fluorescence-based Assay | HEK293 cells |

| Maximum Potentiation (Eₘₐₓ) | 110 ± 11% | [³⁵S]GTPγS Binding | CHO cells |

| Glutamate EC₅₀ Shift | 7.4-fold | [³⁵S]GTPγS Binding | CHO cells |

Data compiled from multiple sources.[1][5]

Table 2: Selectivity Profile of AZD-8529 Against Other Human mGluR Subtypes

| Receptor Subtype | Activity | Potency (EC₅₀ / IC₅₀) | Assay Type |

| mGluR1 | No PAM activity | > 25 µM | Fluorescence-based Assay |

| mGluR3 | No PAM activity | > 25 µM | Fluorescence-based Assay |

| mGluR4 | No PAM activity | > 25 µM | Fluorescence-based Assay |

| mGluR5 | Weak PAM | 3.9 µM | Fluorescence-based Assay |

| mGluR6 | No PAM activity | > 25 µM | Fluorescence-based Assay |

| mGluR7 | No PAM activity | > 25 µM | Fluorescence-based Assay |

| mGluR8 | Antagonist | 23 µM | Fluorescence-based Assay |

Data compiled from multiple sources.[1][5]

Table 3: Off-Target Screening of AZD-8529

| Screening Panel | Concentration Tested | Results |

| 161 receptors, enzymes, and ion channels | 10 µM | Modest activity at 9 targets |

| Noradrenaline Transporter | - | IC₅₀: 4.73 µM |

Data compiled from multiple sources.[1][6]

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

[³⁵S]GTPγS Binding Assay for mGluR2 Functional Activity

This assay measures the functional activation of G-protein coupled receptors (GPCRs) like mGluR2. The binding of an agonist promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Methodology:

-

Membrane Preparation: Membranes were prepared from a Chinese Hamster Ovary (CHO) cell line stably expressing the human mGluR2 receptor.[5]

-

Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, at a pH of 7.4.

-

Reaction Mixture: The reaction mixture included the cell membranes, 0.1 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of L-glutamate and AZD-8529.

-

Incubation: The mixture was incubated for 60 minutes at room temperature.

-

Detection: The amount of bound [³⁵S]GTPγS was determined using a scintillation proximity assay (SPA) format.[5]

-

Data Analysis: The EC₅₀ and Eₘₐₓ values were determined by non-linear regression analysis of the concentration-response curves.

Fluorescence-Based Receptor Selectivity Assay

To assess the selectivity of AZD-8529 across the mGluR family, fluorescence-based assays were employed using Human Embryonic Kidney (HEK293) cell lines expressing different human mGluR subtypes.[5]

Methodology:

-

Cell Lines: HEK293 cell lines were utilized, each expressing a specific human mGluR construct (mGluR1, 2, 3, 4, 5, 6, 7, and 8).[5] These constructs were chimeric fusion proteins comprising the extracellular and transmembrane domains of the human mGluR and the intracellular domain of the human calcium receptor, fused to the promiscuous chimeric protein Gqi5.[5]

-

Calcium Indicator: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of AZD-8529 were added to the cells in the presence of a sub-maximal concentration of glutamate.

-

Detection: Changes in intracellular calcium levels were measured using a fluorescence plate reader.

-

Data Analysis: Concentration-response curves were generated to determine EC₅₀ values for PAM activity or IC₅₀ values for antagonist activity.

Radioligand Binding Assay for Off-Target Screening

The off-target effects of AZD-8529 were evaluated using radioligand binding assays against a broad panel of receptors, enzymes, and ion channels.[5]

Methodology:

-

Assay Panel: A comprehensive panel of 161 targets was screened.[1]

-

Test Concentration: AZD-8529 was tested at a concentration of 10 µM.[1][5]

-

Procedure: Standard radioligand binding assay protocols were followed for each target, typically involving the incubation of a specific radioligand with a membrane preparation expressing the target protein in the presence and absence of AZD-8529.

-

Detection: The amount of bound radioligand was quantified using scintillation counting.

-

Data Analysis: The percentage of inhibition of radioligand binding by AZD-8529 was calculated. For targets showing significant inhibition, IC₅₀ values were determined.[5]

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and selectivity of AZD-8529.

Caption: mGluR2 signaling pathway with AZD-8529 modulation.

Caption: Workflow for determining mGluR2 PAM activity.

Caption: AZD-8529 selectivity profile overview.

References

- 1. AZD8529 [openinnovation.astrazeneca.com]

- 2. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity and Potency of AZD-8529 Mesylate

This technical guide provides a comprehensive overview of AZD-8529 mesylate, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data on its binding characteristics and functional potency, the experimental protocols used for these measurements, and visualizations of its mechanism of action and related experimental workflows.

Introduction to AZD-8529 Mesylate

AZD-8529 is a potent and specific positive allosteric modulator for the metabotropic glutamate receptor 2 (mGluR2)[1]. As a PAM, it does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate, by binding to a site topographically distinct from the glutamate binding site[2]. This mechanism allows for a more nuanced modulation of receptor activity, primarily in the presence of the natural agonist. Initially investigated for neuroscience applications, including schizophrenia, AZD-8529 has been made available for preclinical and clinical research to explore new biological functions[1][3][4].

Quantitative Data: Binding Affinity and EC50

The following tables summarize the key quantitative parameters that define the interaction of AZD-8529 with its target receptor.

Table 1: Binding Affinity of AZD-8529

| Parameter | Value | Target | Notes |

| Ki | 16 nM | mGluR2 | This value represents the inhibition constant, indicating high binding affinity to the receptor.[1] |

Table 2: Functional Potency (EC50) of AZD-8529

| Parameter | Value | Assay Type | Notes |

| EC50 | 195 nM | Glutamate Potentiation | This value reflects the concentration of AZD-8529 required to achieve 50% of its maximal potentiation of the glutamate effect.[1][5][6] |

| EC50 | 195 ± 62 nM | [35S]GTPγS Binding Assay | Measured by assessing the potentiation of L-glutamate-induced [35S]GTPγS binding in CHO cells expressing human mGluR2.[6] |

| EC50 | 285 nM | Fluorescence-Based Assay | A highly selective positive allosteric modulator of mGluR2.[5][7][8] |

| EC50 | 285 ± 20 nM | Fluorescence-Based Assay | Determined in a fluorescence-based assay assessing mGluR2 activity.[6] |

Table 3: Selectivity Profile of AZD-8529

| Receptor | Activity | Value | Notes |

| mGluR5 | Weak PAM | EC50 of 3.9 µM | Exhibits significantly lower potency at mGluR5 compared to mGluR2.[1] |

| mGluR8 | Antagonist | IC50 of 23 µM | Shows antagonistic activity at mGluR8 at a much higher concentration.[1] |

| mGluR1, 3, 4, 6, 7 | No PAM response | - | No positive allosteric modulator responses were observed at concentrations of 20-25 µM.[5][6] |

Experimental Protocols

The quantitative data presented above were derived from specific and rigorous experimental methodologies. The following sections detail the typical protocols for these assays.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor[9]. A competitive binding assay format is used to determine the inhibition constant (Ki) of an unlabeled compound (like AZD-8529) by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol Outline:

-

Membrane Preparation:

-

Tissues or cells expressing the target receptor (mGluR2) are homogenized in a cold lysis buffer[10].

-

The homogenate is centrifuged to pellet the cell membranes containing the receptor[10].

-

The membrane pellet is washed and resuspended in an appropriate assay buffer[10]. The protein concentration is determined using a standard method like the BCA assay[10].

-

-

Competitive Binding Incubation:

-

The prepared membranes are incubated in multi-well plates with a fixed concentration of a suitable radioligand for mGluR2 and varying concentrations of the unlabeled test compound (AZD-8529)[9].

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes)[10].

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through[10][11].

-

The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand[10].

-

-

Quantification and Data Analysis:

-

The radioactivity trapped on the filters is measured using a scintillation counter[10].

-

The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[10].

-

Functional assays are essential to determine the potency of a compound in modulating receptor activity. For Gi/o-coupled receptors like mGluR2, the [35S]GTPγS binding assay is a common method to measure receptor activation. This assay quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.

Protocol Outline:

-

Membrane Preparation: The protocol for membrane preparation is similar to that described for the radioligand binding assay.

-

Assay Incubation:

-

Cell membranes are incubated in a buffer containing GDP (to ensure G proteins are in their inactive state), the agonist (e.g., L-glutamate), varying concentrations of the PAM (AZD-8529), and a fixed concentration of [35S]GTPγS[6].

-

The incubation is performed at a controlled temperature for a specific period to allow for receptor activation and G protein binding of [35S]GTPγS.

-

-

Filtration and Counting:

-

The reaction is stopped by rapid filtration, similar to the binding assay, to separate the membrane-bound [35S]GTPγS from the free form in the solution.

-

The radioactivity retained on the filters is counted.

-

-

Data Analysis:

-

The amount of [35S]GTPγS binding is plotted against the concentration of AZD-8529 in the presence of a fixed concentration of glutamate.

-

A dose-response curve is generated, from which the EC50 value—the concentration of AZD-8529 that produces 50% of the maximal potentiation effect—is calculated[6].

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of AZD-8529 and the workflows of the key experimental protocols.

Caption: Mechanism of AZD-8529 as a Positive Allosteric Modulator of mGluR2.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Caption: Workflow for a [35S]GTPγS Binding Functional Assay.

References

- 1. AZD8529 [openinnovation.astrazeneca.com]

- 2. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AZD8529 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AZD-8529 mesylate - Immunomart [immunomart.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

Preclinical Pharmacology of AZD-8529 Mesylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8529 mesylate is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] As a PAM, AZD-8529 does not activate the mGluR2 receptor directly but potentiates the effect of the endogenous ligand, glutamate.[3][4] This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in a variety of central nervous system (CNS) disorders. Preclinical research has explored the therapeutic potential of AZD-8529 across a range of conditions, including schizophrenia, addiction, and Parkinson's disease.[5][6][7] This technical guide provides a comprehensive overview of the preclinical pharmacology of AZD-8529, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetics, and safety profile.

Mechanism of Action

AZD-8529 enhances the affinity and/or efficacy of glutamate at the mGluR2 receptor.[1] The mGluR2 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors to inhibit the release of glutamate. By potentiating the action of glutamate at these presynaptic autoreceptors, AZD-8529 effectively reduces excessive glutamate release in the synapse.

In Vitro Pharmacology

The in vitro profile of AZD-8529 demonstrates its high potency and selectivity for the mGluR2 receptor.

| Parameter | Value | Species/Cell Line | Reference |

| Binding Affinity (Ki) | 16 nM | Recombinantly expressed mGluR2 | [1] |

| Potency (EC50) | 195 nM | Potentiation of glutamate effect on mGluR2 | [1][8] |

| 285 nM | mGluR2 activity potentiation (fluorescence-based assay) | [2][8] | |

| Efficacy (Emax) | 110% (1.3-fold max potentiation of Emax) | Potentiation of glutamate effect on mGluR2 | [1][8] |

| Selectivity | Weak PAM for mGluR5 (EC50 of 3.9 µM) | Recombinantly expressed mGluR5 in HEK cells | [1] |

| Antagonism for mGluR8 (IC50 of 23 µM) | Recombinantly expressed mGluR8 in HEK cells | [1] | |

| No significant activity at mGluR1, 3, 4, 6, 7 | Recombinantly expressed receptors in HEK cells | [1][8] | |

| Modest activity at 9 of 161 other receptors, enzymes, or ion channels at 10 µM | Broad pharmacology panel | [1] |

Preclinical Efficacy

AZD-8529 has been evaluated in several animal models of CNS disorders, demonstrating a range of potentially therapeutic effects.

Schizophrenia Models

In a murine model of schizophrenia, AZD-8529 reversed hyper-locomotion induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist that mimics some symptoms of schizophrenia.[1]

| Animal Model | Dosing | Effect | Reference |

| PCP-induced hyper-locomotion in mice | 57.8 to 115.7 mg/kg, sc (alone) | Reversed hyper-locomotion | [1] |

| 5.8 mg/kg, sc (in combination with an atypical antipsychotic) | Reversed hyper-locomotion | [1] |

Addiction Models

Preclinical studies in rodent and non-human primate models of addiction have shown that AZD-8529 can reduce drug-seeking behavior.

| Animal Model | Dosing | Effect | Reference |

| Nicotine (B1678760) self-administration in squirrel monkeys | 0.3-3 mg/kg, i.m. | Decreased nicotine self-administration without affecting food self-administration.[7][8] | [7][8] |

| Nicotine- and cue-induced reinstatement of nicotine seeking in squirrel monkeys | 0.3-3 mg/kg, i.m. | Reduced reinstatement of nicotine seeking.[7][8] | [7][8] |

| Nicotine-induced dopamine (B1211576) release in rat nucleus accumbens | 30 mg/kg, i.p. | Decreased nicotine-induced dopamine release.[2][8] | [2][8] |

| Cue-induced alcohol seeking in rats | 20 and 40 mg/kg, s.c. | Blocked cue-induced reinstatement of alcohol seeking.[3] | [3] |

| Cue-induced methamphetamine seeking in rats | Not specified | Decreased cue-induced methamphetamine seeking after prolonged abstinence.[9] | [9] |

Parkinson's Disease Models

In a rat model of Parkinson's disease, AZD-8529 has shown efficacy in reducing L-DOPA-induced dyskinesia (LID), a common side effect of long-term dopamine replacement therapy.

| Animal Model | Dosing | Effect | Reference |

| 6-OHDA-lesioned rat model of Parkinson's disease | 0.1, 0.3, and 1 mg/kg (in combination with L-DOPA) | Significantly reduced the severity of L-DOPA-induced abnormal involuntary movements (AIMs) duration without interfering with the anti-parkinsonian action of L-DOPA.[5] | [5] |

| MPTP-lesioned marmoset model of Parkinson's disease | 0.1, 0.3, 1, and 10 mg/kg (in combination with L-DOPA) | Reduced global dyskinesia severity and psychosis-like behaviors, and increased the duration of the anti-parkinsonian action of L-DOPA.[10] | [10] |

Experimental Protocols

In Vitro [35S]GTPγS Binding Assay

The potentiation of glutamate-induced mGluR2 activation by AZD-8529 was assessed using a [35S]GTPγS binding assay in membranes prepared from Chinese Hamster Ovary (CHO) cells expressing human mGluR2.

In Vivo Microdialysis in Rats

To assess the effect of AZD-8529 on nicotine-induced dopamine release, in vivo microdialysis was performed in the nucleus accumbens shell of freely moving rats.[7][8]

-

Animal Preparation : Male Sprague-Dawley rats were surgically implanted with a microdialysis guide cannula targeting the nucleus accumbens shell.

-

Microdialysis Procedure : Following a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid.

-

Drug Administration : AZD-8529 (10 or 30 mg/kg, i.p.) or vehicle was administered 2 hours before nicotine (0.4 mg/kg, s.c.) or vehicle.

-

Sample Collection and Analysis : Dialysate samples were collected at regular intervals before and after drug administration. Dopamine levels in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Pharmacokinetics

Preclinical pharmacokinetic studies have demonstrated that AZD-8529 is orally bioavailable and CNS penetrant.[1][2][6] In healthy human volunteers, AZD-8529 levels in the cerebrospinal fluid (CSF) were found to be approximately half of the plasma free-fraction, indicating good blood-brain barrier penetration.[1] A pharmacokinetic profile of AZD-8529 was also determined in rats to inform dose selection for behavioral studies.[5][6]

Preclinical Safety and Tolerability

Preclinical safety studies of up to 3 months in duration have been conducted in rats and dogs.[1]

-

Rat : After 1 and 3 months of treatment, reversible effects on the testes were observed. Cataracts were seen after 3 months of treatment, and mild effects on the liver and ovary were reported at high doses.[1]

-

Dog : Reversible effects on the testes were described after 3 months of treatment.[1]

These preclinical safety findings prompted recommendations for careful monitoring of reproductive organs, eyes, and liver in clinical studies with treatment durations exceeding 3 weeks.[1]

Conclusion

AZD-8529 mesylate is a potent and selective mGluR2 positive allosteric modulator with a well-characterized preclinical profile. It has demonstrated efficacy in a variety of animal models relevant to schizophrenia, addiction, and Parkinson's disease. The compound exhibits favorable pharmacokinetic properties, including CNS penetration. While preclinical safety studies have identified some potential target organs for toxicity at high doses, the findings have been used to inform clinical monitoring strategies. The comprehensive preclinical data package for AZD-8529 has supported its progression into clinical development for various neurological and psychiatric disorders.

References

- 1. AZD8529 [openinnovation.astrazeneca.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anti-dyskinetic effect of the clinic-ready mGluR2 positive allosteric modulator AZD8529 in the 6-OHDA-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of the Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor 2 AZD8529 on Incubation of Methamphetamine Craving After Prolonged Voluntary Abstinence in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AZD-8529 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

AZD-8529 Mesylate for Nicotine Addiction Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8529 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] Preclinical research has investigated its potential as a therapeutic agent for nicotine (B1678760) addiction. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with AZD-8529 in the context of nicotine dependence research.

Core Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of AZD-8529.

Table 1: In Vitro Pharmacology of AZD-8529

| Parameter | Value | Cell/Tissue Type | Description | Reference |

| Binding Affinity (Ki) | 16 nM | Recombinantly expressed mGluR2 | Potency of AZD-8529 binding to the mGluR2. | [4] |

| EC₅₀ | 195 ± 62 nM | CHO cells expressing human mGluR2 | Concentration of AZD-8529 that produces 50% of its maximal potentiation of glutamate-induced [³⁵S]GTPγS binding. | [1] |

| Eₘₐₓ | 110 ± 11% | CHO cells expressing human mGluR2 | Maximum potentiation of glutamate-induced [³⁵S]GTPγS binding. | [1] |

| Glutamate EC₅₀ Shift | 7.4-fold | HEK cells | The fold-shift in the potency of glutamate in the presence of AZD-8529. | [4] |

| Selectivity | Weak PAM for mGluR5 (EC₅₀ of 3.9µM), Antagonist for mGluR8 (IC₅₀ of 23µM) | Recombinantly expressed mGluRs | Activity at other mGluR subtypes. | [4] |

Table 2: Preclinical Efficacy of AZD-8529 in Animal Models of Nicotine Addiction

| Species | Model | Dosing (AZD-8529) | Key Findings | Reference |

| Squirrel Monkeys | Nicotine Self-Administration | 0.3-3 mg/kg, i.m. | Decreased nicotine self-administration without affecting food self-administration. | [1][2][3][5] |

| Squirrel Monkeys | Nicotine Priming-Induced Reinstatement | 0.3, 1, or 3 mg/kg, i.m. | Reduced reinstatement of nicotine seeking. | [1] |

| Squirrel Monkeys | Cue-Induced Reinstatement | 0.3-3.0 mg/kg, i.m. | Reduced reinstatement of nicotine seeking. | [6] |

| Rats | Nicotine Self-Administration | 1.75, 5.83, 17.5, and 58.3 mg/kg | Decreased nicotine self-administration with no effect on food-maintained responding. | [7] |

| Rats | Cue-Induced Reinstatement | Acute and subchronic dosing | Blocked cue-induced reinstatement of nicotine-seeking behavior. | [6][7] |

| Rats | Nicotine-Induced Dopamine (B1211576) Release | 10 mg/kg and 30 mg/kg | 30 mg/kg dose decreased nicotine-induced dopamine release in the nucleus accumbens shell. | [1][8] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of AZD-8529 at the mGluR2

Caption: Proposed mechanism of AZD-8529 action.

Experimental Workflow for Nicotine Self-Administration Studies

Caption: Typical workflow for preclinical self-administration studies.

Logical Flow of AZD-8529 Research for Nicotine Addiction

Caption: Logical progression of AZD-8529 research.

Experimental Protocols

In Vitro Functional Assays

-

[³⁵S]GTPγS Binding Assay:

-

Membranes from CHO cells expressing human mGluR2 were prepared.

-

Membranes were incubated with increasing concentrations of L-glutamate in the presence or absence of AZD-8529.

-

The binding of [³⁵S]GTPγS was measured to determine the potentiation of agonist-induced G-protein activation.[1]

-

EC₅₀ and Eₘₐₓ values were calculated to quantify the modulatory effect of AZD-8529.[1]

-

-

Selectivity Assays:

Animal Models of Nicotine Addiction

-

Intravenous Nicotine Self-Administration:

-

Animals (rats or squirrel monkeys) were surgically implanted with intravenous catheters.[5][7]

-

Animals were placed in operant chambers and trained to press a lever to receive an intravenous infusion of nicotine. A fixed-ratio (FR) schedule of reinforcement was typically used.[1]

-

Once stable responding was established, the effects of AZD-8529 or vehicle administration on the number of nicotine infusions earned were measured.[5][7]

-

Food self-administration was used as a control to assess the specificity of AZD-8529's effects on drug-seeking behavior versus general motivation.[1][9]

-

-

Reinstatement of Nicotine Seeking:

-

Following self-administration training, responding was extinguished by replacing nicotine infusions with saline.[1]

-

Once responding decreased to a low level, reinstatement of nicotine-seeking behavior was triggered by either a non-contingent "priming" injection of nicotine or presentation of cues previously associated with nicotine availability.[1]

-

The effect of pretreatment with AZD-8529 or vehicle on the number of lever presses during the reinstatement test was measured.[1]

-

In Vivo Neurochemistry

-

In Vivo Microdialysis:

-

Rats were surgically implanted with a guide cannula targeting the nucleus accumbens shell.

-

A microdialysis probe was inserted through the guide cannula, and the brain was perfused with artificial cerebrospinal fluid.

-

Dialysate samples were collected at regular intervals to measure basal dopamine levels.

-

Following administration of AZD-8529 or vehicle, nicotine was administered, and subsequent changes in extracellular dopamine levels were measured by analyzing the dialysate samples.[1][8]

-

Conclusion

AZD-8529 has demonstrated efficacy in preclinical models of nicotine addiction by reducing nicotine self-administration and relapse-like behavior.[1][7] These effects are likely mediated by its positive allosteric modulation of mGluR2, leading to a reduction in nicotine-induced dopamine release in the nucleus accumbens.[1] Despite promising preclinical data, a Phase II clinical trial for smoking cessation was initiated but reports of an efficacious response have not been published, and its development for this indication appears to have been discontinued.[10] The data and protocols summarized in this guide provide a valuable resource for researchers investigating the role of mGluR2 in nicotine dependence and for the development of novel therapeutics for smoking cessation.

References

- 1. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. National Institute on Drug Abuse Intramural Research Program [irp.nida.nih.gov]

- 4. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]

- 5. The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys. | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Attenuation of nicotine-taking and nicotine-seeking behavior by the mGlu2 receptor positive allosteric modulators AZD8418 and AZD8529 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabotropic Glutamate Receptor 2/3 as Targets for Treating Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New medications development for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

AZD-8529 Mesylate in Schizophrenia Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8529 mesylate is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] The rationale for its investigation in schizophrenia stems from the glutamate hypothesis of the disorder, which posits that a dysfunction in glutamatergic neurotransmission contributes to the pathophysiology of the illness. As a PAM, AZD-8529 enhances the effect of the endogenous ligand, glutamate, on mGluR2, offering a potential therapeutic mechanism to modulate glutamatergic signaling.[1] This technical guide provides an in-depth overview of the preclinical evaluation of AZD-8529 in animal models of schizophrenia, focusing on its pharmacological profile, experimental methodologies, and key findings. While preclinical studies demonstrated promising effects, it is important to note that a Phase II clinical trial in patients with schizophrenia did not show a significant improvement in symptoms compared to placebo.[2][3]

Pharmacological Profile of AZD-8529

AZD-8529 exhibits high potency and selectivity for the mGluR2 receptor. Its primary mechanism of action is to potentiate the receptor's response to glutamate. The key in vitro pharmacological parameters are summarized in the table below.

| Parameter | Value | Description | Source |

| Binding Affinity (Ki) | 16 nM | Measures the affinity of AZD-8529 for the mGluR2 receptor. | [1] |

| EC50 | 195 nM | The concentration of AZD-8529 that produces 50% of the maximal potentiation of the glutamate effect at the mGluR2 receptor. | [1] |

| Emax | 110% | The maximum potentiation of the Emax (maximal effect) of glutamate. | [1] |

| Selectivity | Weak PAM for mGluR5 (EC50 of 3.9μM) and weak antagonism for mGluR8 (IC50 of 23μM). Modest activity at 9 of 161 other targets at 10μM. | Demonstrates the selectivity of AZD-8529 for mGluR2 over other mGluRs and a wide range of other receptors and enzymes. | [1] |

Efficacy in a Schizophrenia Animal Model

The primary preclinical evidence for the potential efficacy of AZD-8529 in schizophrenia comes from the phencyclidine (PCP)-induced hyperlocomotion model in mice. This model is based on the observation that PCP, an NMDA receptor antagonist, induces psychotic symptoms in humans and locomotor hyperactivity in rodents, which is considered a proxy for the positive symptoms of schizophrenia.

| Animal Model | Drug Administration | Key Finding | Source |

| Phencyclidine (PCP)-Induced Hyperlocomotion in Mice | AZD-8529 (57.8 to 115.7 mg/kg, subcutaneous) | Reversed the hyper-locomotion induced by PCP. | [1] |

| Phencyclidine (PCP)-Induced Hyperlocomotion in Mice | AZD-8529 (5.8 mg/kg, subcutaneous) in combination with an atypical antipsychotic | Reversed the hyper-locomotion induced by PCP. | [1] |

Experimental Protocols

Phencyclidine-Induced Hyperlocomotion in Mice

While the specific, detailed protocol used in the AZD-8529 studies is not publicly available, a general methodology for this widely used assay can be described as follows:

-

Animals: Male mice of a specified strain (e.g., C57BL/6) are typically used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Habituation: Prior to the experiment, mice are habituated to the testing environment, which usually consists of an open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).

-

Drug Administration:

-

AZD-8529 or vehicle is administered subcutaneously at the specified doses (57.8 to 115.7 mg/kg).

-

Following a predetermined pretreatment interval, phencyclidine (PCP) or saline is administered to the mice.

-

-

Locomotor Activity Measurement: Immediately after PCP administration, the mice are placed back into the open-field arena, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 60-90 minutes).

-

Data Analysis: The locomotor activity data is analyzed to compare the effects of AZD-8529 in reversing the PCP-induced hyperlocomotion relative to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

AZD-8529 Mechanism of Action: mGluR2 Signaling Pathway

AZD-8529, as a positive allosteric modulator of the Gi/o-coupled mGluR2 receptor, is thought to exert its effects by dampening excessive glutamatergic transmission. The binding of glutamate to the presynaptic mGluR2 receptor is enhanced by AZD-8529, leading to a more robust inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in glutamate release into the synaptic cleft.

Caption: mGluR2 signaling pathway modulated by AZD-8529.

Experimental Workflow: Phencyclidine-Induced Hyperlocomotion Assay

The following diagram illustrates a typical workflow for evaluating the effect of a test compound like AZD-8529 in the PCP-induced hyperlocomotion model.

Caption: Workflow for PCP-induced hyperlocomotion assay.

Conclusion

AZD-8529 mesylate, a potent and selective mGluR2 PAM, demonstrated efficacy in a preclinical animal model of schizophrenia by reversing phencyclidine-induced hyperlocomotion.[1] This effect is consistent with its mechanism of action, which involves the potentiation of mGluR2-mediated inhibition of presynaptic glutamate release. While these preclinical findings provided a strong rationale for clinical development, a Phase II study in schizophrenia patients did not meet its primary efficacy endpoints.[2][3] This highlights the translational challenges in schizophrenia drug development. Nevertheless, the data and methodologies associated with the preclinical evaluation of AZD-8529 remain a valuable resource for researchers in the field, offering insights into the therapeutic potential and limitations of targeting the mGluR2 receptor for the treatment of schizophrenia.

References

AZD-8529 Mesylate: A Deep Dive into its Modulation of Glutamatergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AZD-8529 mesylate, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). We will explore its mechanism of action, its effects on glutamatergic pathways, and the experimental methodologies used to characterize this compound.

Core Mechanism of Action: Potentiating Glutamate Signaling

AZD-8529 is a potent and specific positive allosteric modulator of the mGluR2 receptor.[1] Unlike orthosteric agonists that directly activate the receptor, AZD-8529 binds to a distinct allosteric site. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to the endogenous ligand, glutamate.[2] This modulatory action enhances the natural, physiological signaling of mGluR2, which is primarily involved in inhibiting excessive glutamate release from presynaptic terminals.[3][4]

The potentiation of mGluR2 activity by AZD-8529 leads to a reduction in synaptic glutamate levels, a mechanism that has been investigated for its therapeutic potential in conditions characterized by glutamatergic dysregulation, such as schizophrenia and addiction.[2][3][4]

Caption: Signaling pathway of AZD-8529 at the presynaptic terminal.

Quantitative Profile of AZD-8529

The following tables summarize the key quantitative data for AZD-8529, providing insights into its potency, efficacy, and selectivity.

Table 1: In Vitro Potency and Efficacy of AZD-8529

| Parameter | Value | Species/Cell Line | Reference |

| Binding Affinity (Ki) | 16 nM | Recombinantly Expressed mGluR2 | [1] |

| EC50 (Glutamate Potentiation) | 195 nM | Human mGluR2 in CHO cells | [1][5] |

| Emax (Max Potentiation of Emax) | 110% | Human mGluR2 in CHO cells | [1][5] |

| Max Glutamate EC50 Shift | 7.4-fold | Not Specified | [1] |

Table 2: Selectivity of AZD-8529

| Receptor Subtype | Activity | IC50 / EC50 | Reference |

| mGluR1, mGluR3, mGluR4, mGluR7 | No significant activity | - | [1] |

| mGluR5 | Weak PAM | 3.9 µM | [1] |

| mGluR8 | Antagonist | 23 µM | [1] |

| Broad Panel (161 receptors, enzymes, ion channels) | Modest activity at 9 targets | at 10 µM | [1] |

Table 3: Preclinical and Clinical Dosing

| Study Type | Species/Population | Dose Range | Route | Key Finding | Reference |

| Preclinical (Schizophrenia model) | Mouse | 57.8 to 115.7 mg/kg | s.c. | Reversed PCP-induced hyper-locomotion | [1] |

| Preclinical (Nicotine self-administration) | Squirrel Monkey | 0.3-3 mg/kg | i.m. | Decreased nicotine (B1678760) self-administration | [5] |

| Preclinical (Alcohol seeking) | Rat | 20 and 40 mg/kg | s.c. | Blocked cue-induced reinstatement | [4] |

| Clinical (Healthy volunteers) | Human | Up to 310 mg (single), Up to 250 mg daily (15 days) | Oral | Generally well-tolerated | [1] |

| Clinical (Schizophrenia patients) | Human | 40 mg every other day (28 days) | Oral | No significant change in PANSS score | [1] |

| Clinical (Schizophrenia patients, fMRI) | Human | 80 mg daily (3 days) | Oral | Increased n-back fMRI activation in striatum | [2] |

Key Experimental Protocols

This section details the methodologies employed in pivotal studies to characterize the effects of AZD-8529.

[³⁵S]GTPγS Binding Assay for mGluR2 Potentiation

This assay measures the functional activation of G-protein coupled receptors like mGluR2.

-

Objective: To determine the potency and efficacy of AZD-8529 in potentiating glutamate-induced G-protein activation at the human mGluR2 receptor.

-

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

L-glutamate (agonist).

-

AZD-8529.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 10 µM GDP).

-

-

Procedure:

-

Incubate cell membranes with varying concentrations of L-glutamate and a fixed concentration of AZD-8529.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.

-

Data are analyzed to determine the EC50 and Emax of glutamate in the presence and absence of AZD-8529.

-

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

In Vivo Microdialysis for Dopamine (B1211576) Release in Rats

This technique is used to measure neurotransmitter levels in the brain of freely moving animals.

-

Objective: To assess the effect of AZD-8529 on nicotine-induced dopamine release in the nucleus accumbens shell.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Surgery: Implant a microdialysis guide cannula targeting the nucleus accumbens shell. Allow for recovery.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples.

-

Drug Administration: Administer AZD-8529 (or vehicle) followed by nicotine.

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express dopamine levels as a percentage of the baseline.

-

Nicotine Self-Administration in Squirrel Monkeys

This is a behavioral paradigm to model drug-taking and relapse behavior.

-

Objective: To evaluate the effect of AZD-8529 on the reinforcing effects of nicotine and on cue- and nicotine-primed reinstatement of nicotine-seeking behavior.

-

Animals: Adult male squirrel monkeys.

-

Procedure:

-

Catheter Implantation: Surgically implant an intravenous catheter.

-

Training: Train the monkeys to press a lever to receive an intravenous infusion of nicotine. This is typically done on a fixed-ratio (FR) schedule of reinforcement.

-

AZD-8529 Treatment: Once stable responding is established, administer AZD-8529 (or vehicle) before the self-administration sessions and measure the effect on the number of nicotine infusions earned.

-

Extinction and Reinstatement:

-

Extinction: Replace nicotine with saline. Lever pressing will decrease over time.

-

Reinstatement: After extinction, test the ability of a nicotine prime (a non-contingent injection of nicotine) or presentation of nicotine-associated cues to reinstate lever pressing.

-

Administer AZD-8529 before the reinstatement tests to assess its ability to block relapse-like behavior.

-

-

Functional Magnetic Resonance Imaging (fMRI) with the n-back Task in Schizophrenia Patients

This neuroimaging technique is used to assess brain activity during a cognitive task.

-

Objective: To investigate the effect of AZD-8529 on brain activation patterns during a working memory task in patients with schizophrenia.

-

Participants: Clinically stable outpatients with a diagnosis of schizophrenia.

-

Study Design: A double-blind, placebo-controlled, randomized crossover study.

-

Procedure:

-

Drug Administration: Participants receive either AZD-8529 (e.g., 80 mg daily for 3 days) or a placebo.

-

fMRI Scanning: While in the fMRI scanner, participants perform the n-back working memory task. This task involves viewing a sequence of stimuli and indicating when the current stimulus is the same as the one presented 'n' trials previously (e.g., 2-back).

-

Washout Period: A washout period (e.g., 14 days) is implemented before the participant crosses over to the other treatment arm.

-

Data Analysis: Analyze the fMRI data to identify brain regions showing differential activation between the AZD-8529 and placebo conditions during the n-back task. Correlate changes in brain activity with changes in clinical symptoms (e.g., PANSS scores).

-

Caption: Logical flow of AZD-8529's therapeutic hypothesis.

Summary and Future Directions

AZD-8529 mesylate is a well-characterized mGluR2 PAM that has demonstrated efficacy in preclinical models of psychosis and addiction by modulating glutamatergic neurotransmission. While clinical studies in schizophrenia have not shown significant improvements in primary symptom outcomes, neuroimaging data suggest that AZD-8529 can engage target brain circuits.[2] These findings highlight the complexity of translating preclinical findings to clinical efficacy.

Future research may focus on identifying patient subpopulations that are more likely to respond to mGluR2 modulation, exploring combination therapies, and investigating the therapeutic potential of AZD-8529 in other neurological and psychiatric disorders characterized by glutamatergic dysfunction. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon these future endeavors.

References

- 1. High Reinforcing Efficacy of Nicotine in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of mGluR2 positive allosteric modulation on frontostriatal working memory activation in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of experimental history on nicotine self-administration in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zmescience.com [zmescience.com]

- 5. Reinforcing effectiveness of nicotine in nonhuman primates: Effects of nicotine dose and history of nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of AZD-8529 Mesylate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a G-protein coupled receptor implicated in the modulation of glutamatergic neurotransmission. As a potential therapeutic agent for central nervous system disorders, AZD-8529 has been the subject of preclinical and clinical investigation, particularly in the context of schizophrenia. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of AZD-8529 mesylate, presenting key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.

Introduction: Targeting Glutamatergic Dysfunction

Dysregulation of the glutamatergic system is increasingly recognized as a key pathophysiological component of various neuropsychiatric disorders, including schizophrenia. The metabotropic glutamate receptor 2 (mGluR2), a presynaptic receptor, acts as an autoreceptor to inhibit glutamate release. Positive allosteric modulators of mGluR2 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, thereby dampening excessive glutamatergic activity. AZD-8529 was developed by AstraZeneca as a potent and selective mGluR2 PAM to investigate this therapeutic hypothesis.

Discovery of AZD-8529

While the specific details of the lead identification and optimization program for AZD-8529 are not extensively disclosed in the public domain, the discovery of isoindolin-1-one (B1195906) derivatives as mGluR2 PAMs has been a focus of medicinal chemistry efforts. The general approach likely involved high-throughput screening to identify initial hits, followed by systematic structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

The chemical structure of AZD-8529, 7-methyl-5-(3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl)-2-((4-(trifluoromethoxy)phenyl)methyl)isoindolin-1-one, reveals a core isoindolinone scaffold, a common feature in a number of mGluR2 PAMs. The various substituents on this core were likely optimized to achieve the desired pharmacological profile.

Synthesis of AZD-8529 Mesylate

A detailed, step-by-step synthesis protocol for AZD-8529 has not been published. However, based on the chemical structure and related literature on the synthesis of isoindolinone and 1,2,4-oxadiazole (B8745197) derivatives, a plausible synthetic route can be proposed. The synthesis would likely involve the construction of the substituted isoindolin-1-one core, followed by the formation of the 1,2,4-oxadiazole ring and subsequent coupling with the piperazine (B1678402) moiety. The final step would involve the formation of the mesylate salt.

Disclaimer: The following is a generalized, proposed synthetic workflow and not the specific, validated protocol for the synthesis of AZD-8529.

AZD-8529 Mesylate: A Technical Guide to CNS Penetration and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a key target in the central nervous system (CNS) for the treatment of various neurological and psychiatric disorders.[1] A critical attribute for any CNS drug candidate is its ability to effectively cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain, coupled with favorable oral bioavailability for patient compliance. This technical guide provides a comprehensive overview of the CNS penetration and bioavailability of AZD-8529 mesylate, summarizing available quantitative data, detailing relevant experimental methodologies, and illustrating key pathways and processes. While specific oral bioavailability data for AZD-8529 is not publicly available, this guide presents representative experimental protocols used in the pharmaceutical industry.

CNS Penetration

AZD-8529 has been demonstrated to be CNS penetrant.[1] Clinical data from studies in healthy human volunteers have provided quantitative insights into its ability to cross the blood-brain barrier.

Quantitative Data

The extent of CNS penetration is often assessed by measuring the concentration of the drug in the cerebrospinal fluid (CSF) relative to its concentration in the plasma. For AZD-8529, the following has been reported:

| Parameter | Value | Species | Study Details | Source |

| CSF Concentration / Plasma Free-Fraction | ~0.5 | Human | Healthy volunteers, CSF taken 6 hours after a 60 mg daily dose on day 12. | [1] |

This ratio of approximately 0.5 indicates good penetration of the blood-brain barrier, as a significant portion of the unbound, pharmacologically active drug in the plasma is able to reach the central nervous system.[1]

Experimental Protocol: In Vivo CNS Penetration Assessment in Humans

The following describes a typical clinical protocol for assessing CNS penetration by CSF sampling.

Objective: To determine the ratio of AZD-8529 in cerebrospinal fluid to the unbound fraction in plasma.

Methodology:

-

Subject Population: A cohort of healthy adult volunteers.

-

Dosing Regimen: Administration of a single or multiple-dose regimen of AZD-8529 mesylate (e.g., 60 mg once daily for 12 days).[1]

-

Sample Collection:

-

Blood Sampling: Serial blood samples are collected at predetermined time points following the final dose to determine the plasma concentration-time profile.

-

CSF Sampling: A lumbar puncture is performed at a specific time point post-dose (e.g., 6 hours) to collect a sample of cerebrospinal fluid.[1]

-

-

Sample Analysis:

-

Plasma samples are processed to separate plasma, and the concentration of AZD-8529 is determined using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The fraction of AZD-8529 unbound to plasma proteins is determined using techniques like equilibrium dialysis.

-

CSF samples are analyzed for AZD-8529 concentration using a validated LC-MS/MS method.

-

-

Data Analysis: The ratio of the AZD-8529 concentration in the CSF to the unbound concentration in plasma is calculated.

Oral Bioavailability

While specific quantitative oral bioavailability data for AZD-8529 mesylate in various species are not detailed in the provided search results, positive allosteric modulators like AZD-8529 are generally noted to have greater oral bioavailability compared to orthosteric agonists.

Experimental Protocol: Representative In Vivo Oral Bioavailability Study in Rats

The following protocol outlines a standard method for determining the oral bioavailability of a compound in a preclinical species.

Objective: To determine the absolute oral bioavailability (F%) of AZD-8529 mesylate in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Study Design: A crossover study design is often employed, where the same group of animals receives both an intravenous (IV) and an oral (PO) administration of the drug, with a washout period in between.

-

Dosing:

-

Intravenous (IV) Administration: A solution of AZD-8529 mesylate is administered via a cannulated vein (e.g., jugular vein) at a specific dose.

-

Oral (PO) Administration: A solution or suspension of AZD-8529 mesylate is administered by oral gavage at a specific dose.

-

-

Blood Sampling: Serial blood samples are collected from a cannulated artery or vein at predetermined time points after both IV and PO administration.

-

Sample Analysis: Plasma is separated from the blood samples, and the concentration of AZD-8529 is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV (AUCIV) and PO (AUCPO) routes.

-

The absolute oral bioavailability (F%) is calculated using the following formula:

-

F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

-

-

Mechanism of Action: mGluR2 Signaling Pathway

AZD-8529 acts as a positive allosteric modulator of the mGluR2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site and enhances the receptor's response to glutamate. mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.

Conclusion

AZD-8529 mesylate demonstrates favorable CNS penetration, a critical characteristic for a drug targeting central nervous system disorders. The available clinical data in humans provide a quantitative measure of its ability to cross the blood-brain barrier. While specific oral bioavailability data remains proprietary, the general characteristics of mGluR2 PAMs suggest good oral absorption. The experimental protocols detailed herein provide a framework for the evaluation of these key pharmacokinetic properties in drug development. Further research and publication of preclinical and clinical pharmacokinetic data would provide a more complete profile of this promising CNS drug candidate.

References

Methodological & Application

Application Notes and Protocols: AZD-8529 Mesylate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of AZD-8529 mesylate, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The provided information is intended to guide researchers in setting up and performing key assays to evaluate the pharmacological properties of this compound.

Mechanism of Action

AZD-8529 mesylate is a positive allosteric modulator of mGluR2, meaning it binds to a site on the receptor that is distinct from the glutamate binding site.[1] This binding potentiates the receptor's response to the endogenous ligand, glutamate.[2][3] AZD-8529 is highly selective for mGluR2.[4][5]

Below is a diagram illustrating the signaling pathway of mGluR2 and the role of AZD-8529.

Caption: Signaling pathway of mGluR2 modulation by AZD-8529.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for AZD-8529 mesylate.

| Parameter | Value | Assay Type | Cell Line | Source |

| Binding Affinity (Ki) | 16 nM | Radioligand Binding | Not Specified | [2] |

| EC50 | 195 ± 62 nM | [³⁵S]GTPγS Binding | CHO cells expressing human mGluR2 | [3] |

| EC50 | 285 ± 20 nM | Fluorescence-based Assay | HEK293 cells expressing human mGluR2 | [3][4][5][6] |

| Emax | 110 ± 11% | [³⁵S]GTPγS Binding | CHO cells expressing human mGluR2 | [3] |

| mGluR5 PAM EC50 | 3.9 µM | Not Specified | HEK cells | [2] |

| mGluR8 Antagonism IC50 | 23 µM | Not Specified | HEK cells | [2] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Radioligand Binding Assay for Affinity Determination (Ki)

This protocol is a generalized procedure for determining the binding affinity of AZD-8529 to mGluR2.

Objective: To determine the equilibrium dissociation constant (Ki) of AZD-8529 for mGluR2.

Materials:

-

Membranes from CHO or HEK293 cells expressing human mGluR2.

-

Radioligand (e.g., [³H]-LY341495 or a suitable labeled mGluR2 antagonist).

-

AZD-8529 mesylate.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Workflow:

Caption: General workflow for a radioligand binding assay.

Procedure:

-

Prepare serial dilutions of AZD-8529 mesylate in assay buffer.

-

In a 96-well plate, add in the following order: assay buffer, a fixed concentration of radioligand, and varying concentrations of AZD-8529 or vehicle.

-

To initiate the binding reaction, add the cell membranes to each well.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competing ligand.

-

Data are analyzed using non-linear regression to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)

This assay measures the functional activation of G-proteins coupled to mGluR2.

Objective: To determine the potency (EC50) and efficacy (Emax) of AZD-8529 in potentiating glutamate-induced G-protein activation.

Materials:

-

Membranes from CHO cells expressing human mGluR2.[3]

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (B83284) (GDP).

-

L-glutamate.

-

AZD-8529 mesylate.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation Proximity Assay (SPA) beads (optional).

Procedure:

-

Prepare serial dilutions of AZD-8529 mesylate and L-glutamate in assay buffer.

-

In a 96-well plate, add cell membranes, GDP, and varying concentrations of AZD-8529.

-

Add a fixed, sub-maximal concentration of L-glutamate.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 30-60 minutes.

-

If using SPA beads, add them and centrifuge the plate.

-

Measure the radioactivity using a scintillation counter.

-

Basal binding is determined in the absence of any agonist or modulator.

-

Data are plotted as a concentration-response curve to determine the EC50 and Emax of AZD-8529 in the presence of glutamate.[3]

Fluorescence-Based Assay for Selectivity Profiling

This assay is used to assess the selectivity of AZD-8529 across different mGluR subtypes.

Objective: To determine if AZD-8529 potentiates the activity of other mGluR subtypes.

Materials:

-

HEK293 cell lines individually expressing different human mGluR subtypes (mGluR1, 3, 4, 5, 6, 7, 8).[3]

-

A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

L-glutamate or a subtype-selective agonist.

-

AZD-8529 mesylate.

Procedure:

-

Plate the different HEK293-mGluR cell lines in 96-well plates and grow to confluence.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer.

-

Add varying concentrations of AZD-8529 to the wells and incubate for a short period.

-

Add a fixed concentration of L-glutamate (or another appropriate agonist) to stimulate the receptors.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

The potentiation of the agonist response by AZD-8529 is calculated and compared across the different mGluR subtypes. AZD-8529 has been shown to not produce positive allosteric modulator responses at 20-25 µM on mGluR1, 3, 4, 5, 6, 7, and 8 subtypes.[3][4]

References

- 1. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AZD8529 [openinnovation.astrazeneca.com]

- 3. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Microdialysis of AZD-8529 Mesylate in Rats

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting in vivo microdialysis studies in rats to measure the extracellular concentrations of AZD-8529 mesylate in specific brain regions. AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) and is CNS penetrant.[1][2][3] This protocol is designed to be a comprehensive guide, from surgical preparation to sample analysis.

I. Overview of the Experimental Workflow

The following diagram illustrates the major steps involved in the microdialysis procedure for AZD-8529 mesylate in rats.

Caption: Experimental workflow for rat brain microdialysis of AZD-8529.

II. Experimental Protocols

A. Materials and Reagents

| Item | Specifications |

| Animals | Male Sprague-Dawley rats (250-350 g) |

| AZD-8529 Mesylate | Purity >98% |

| Vehicle | To be determined based on solubility and route of administration (e.g., saline, 10% ethanol (B145695) in saline) |

| Microdialysis Probes | Concentric or linear probes with a molecular weight cutoff (MWCO) suitable for small molecules (e.g., 10-20 kDa), with a membrane length appropriate for the target brain region (e.g., 2-4 mm) |

| Guide Cannula | Sized to fit the microdialysis probe |

| Perfusion Fluid | Artificial cerebrospinal fluid (aCSF) or Ringer's solution |

| Anesthetic | Isoflurane (B1672236) or a ketamine/xylazine mixture |

| Surgical Equipment | Stereotaxic frame, surgical drill, sutures, etc. |

| Analytical System | LC-MS/MS system for the quantification of AZD-8529 |

B. Surgical Procedure: Guide Cannula Implantation

-

Animal Preparation: Acclimatize rats to the housing conditions for at least 3 days prior to surgery. On the day of surgery, anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.

-

Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Drill a small burr hole in the skull over the target brain region. The coordinates for the target region should be determined from a rat brain atlas (e.g., Paxinos and Watson). For example, to target the nucleus accumbens shell, coordinates might be approximately AP: +1.7 mm, ML: ±0.8 mm, DV: -7.8 mm from bregma.

-

Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.

-

Fixation: Secure the guide cannula to the skull using dental cement and skull screws.

-

Post-operative Care: Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover for at least 3-5 days. House the rats individually to prevent damage to the implant.